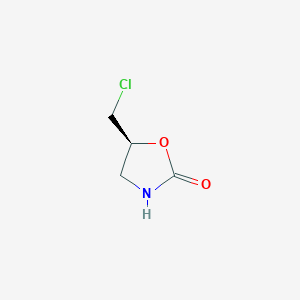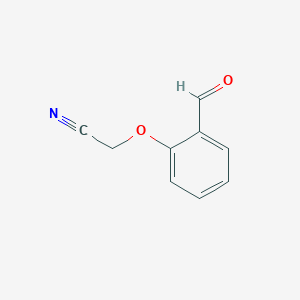
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
“1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine” is a chemical compound . It is a key intermediate for important building blocks relevant to medicinal and agrochemistry .
Synthesis Analysis
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C6H8F3N3.ClH/c1-12-5 (6 (7,8)9)2-4 (3-10)11-12;/h2H,3,10H2,1H3;1H . The molecular weight is 215.61 . Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.61 and a molecular formula of C6H8F3N3 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazole Derivatives Synthesis : Pyrazole derivatives, including structures related to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, have been synthesized and characterized for their potential in antitumor, antifungal, and antibacterial applications. The derivatives are characterized using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, with a focus on their biological activity against breast cancer and microbes (Titi et al., 2020).
Chemical Reactivity and Properties
- Reactivity with Other Compounds : The compound this compound and related pyrazoles have been studied for their reactivity with various chemicals. For instance, 3,4,5-trinitro-1H-pyrazole, a related compound, reacts with ammonia and amines, leading to various dinitropyrazoles (Dalinger et al., 2013).
- Theoretical Studies on Structure and Detonation Properties : Theoretical studies including density functional theory have been applied to analyze the geometric and electronic structures, band gap, and thermodynamic properties of related compounds, highlighting their potential as high-energy density materials (Ravi et al., 2010).
Applications in Material Science
- Lithium Ion Battery Electrolytes : The compound's derivatives have been evaluated for application in lithium-ion batteries (LIBs). Specifically, a methylated pyrazole derivative was synthesized and characterized for high voltage applications in LIBs. The study focused on the electrochemical stability and performance of these derivatives (von Aspern et al., 2020).
Catalysis and Synthesis
- Catalyst in Synthesis : New nanomagnetic catalysts involving pyrazole derivatives have been designed for efficient synthesis of various compounds. These catalysts are characterized by techniques such as FTIR, X-ray diffraction, and electron microscopy (Afsar et al., 2018).
- Site-Selective Functionalization : Studies on the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including 1-methyl-5-(trifluoromethyl)pyrazole, show the potential for regioflexible conversion into various isomers and congeners, depending on the reagents used (Schlosser et al., 2002).
Miscellaneous Applications
- Corrosion Inhibition : Bipyrazolic compounds, including derivatives of this compound, have been investigated for their inhibitory effect on the corrosion of iron in acidic media. These compounds act as efficient corrosion inhibitors (Chetouani et al., 2005).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could suggest potential targets for this compound .
Mode of Action
The exact mode of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is not well-documented. The compound likely interacts with its target(s) through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to conformational changes in the target, altering its activity .
Biochemical Pathways
Based on its structural similarity to other pyrazole derivatives, it may influence pathways related to the function of its target(s) .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its metabolic stability and lipophilicity, which could improve its bioavailability .
Result of Action
The effects would likely depend on the specific target(s) and pathway(s) that the compound influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its target(s) .
Eigenschaften
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVMPWSYHAGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628877 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149978-42-7 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

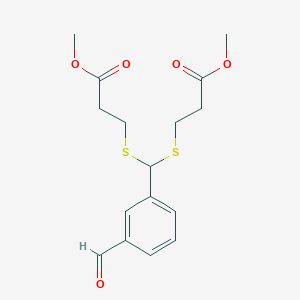
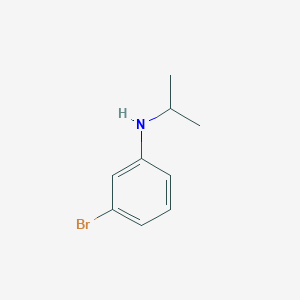

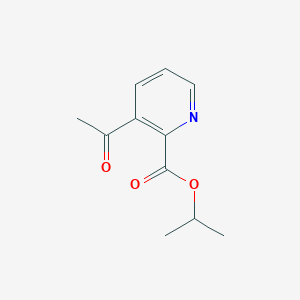

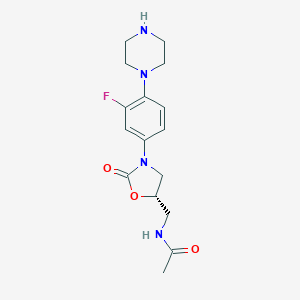




![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

